molecular formula C8H3IN2O B12871037 6-Iodobenzo[d]oxazole-2-carbonitrile

6-Iodobenzo[d]oxazole-2-carbonitrile

Cat. No.: B12871037
M. Wt: 270.03 g/mol
InChI Key: JKBAHSOTKHNHQN-UHFFFAOYSA-N
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Description

6-Iodobenzo[d]oxazole-2-carbonitrile (CAS: 1804102-68-8) is a halogenated benzoxazole derivative with the molecular formula C₇H₅IN₂O and a molecular weight of 260.0319 g/mol . The compound features an iodine substituent at the 6-position of the benzoxazole core and a nitrile group at the 2-position. Its structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H3IN2O

Molecular Weight

270.03 g/mol

IUPAC Name

6-iodo-1,3-benzoxazole-2-carbonitrile

InChI

InChI=1S/C8H3IN2O/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H

InChI Key

JKBAHSOTKHNHQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)OC(=N2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodobenzo[d]oxazole-2-carbonitrile typically involves the iodination of benzo[d]oxazole-2-carbonitrile. One common method includes the use of iodine and a suitable oxidizing agent, such as sodium iodate, in an acidic medium. The reaction is usually carried out under reflux conditions to ensure complete iodination.

Example Reaction:

Benzo[d]oxazole-2-carbonitrile+Iodine+Sodium Iodate6-Iodobenzo[d]oxazole-2-carbonitrile\text{Benzo[d]oxazole-2-carbonitrile} + \text{Iodine} + \text{Sodium Iodate} \rightarrow \text{6-Iodobenzo[d]oxazole-2-carbonitrile} Benzo[d]oxazole-2-carbonitrile+Iodine+Sodium Iodate→6-Iodobenzo[d]oxazole-2-carbonitrile

Industrial Production Methods

Industrial production of 6-Iodobenzo[d]oxazole-2-carbonitrile may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Iodobenzo[d]oxazole-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 6-azidobenzo[d]oxazole-2-carbonitrile or 6-cyanobenzo[d]oxazole-2-carbonitrile can be formed.

    Oxidation Products: Oxidation can yield compounds like 6-iodobenzo[d]oxazole-2-carboxylic acid.

    Coupling Products: Coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

6-Iodobenzo[d]oxazole-2-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be employed in the synthesis of probes for biological imaging and diagnostic applications.

    Chemical Synthesis: As an intermediate, it is valuable in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 6-Iodobenzo[d]oxazole-2-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s binding affinity and specificity through halogen bonding and other interactions.

Comparison with Similar Compounds

Structural and Electronic Comparisons
Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Features
6-Iodobenzo[d]oxazole-2-carbonitrile Benzoxazole 6-I, 2-CN 260.03 Iodine imparts steric bulk and polarizability; nitrile enables reactivity .
5-Chlorobenzo[d]oxazole-2-carbonitrile (16) Benzoxazole 5-Cl, 2-CN 178.59 Chlorine enhances electron-withdrawing effects; lower molecular weight .
5-(Benzyloxy)benzo[d]oxazole-2-carbonitrile (3c) Benzoxazole 5-OBn, 2-CN 264.27 Benzyloxy group directs cyclization to para position; increased lipophilicity .
6-Chlorobenzo[d]thiazole-2-carbonitrile Benzothiazole 6-Cl, 2-CN 194.64 Thiazole core (S vs. O) enhances π-acidity; chlorine moderates reactivity .
2-Oxo-2,3-dihydro-benzoxazole-6-carbonitrile Dihydrobenzoxazole 2-Oxo, 6-CN 174.15 Ketone group increases hydrogen-bonding capacity; reduced aromaticity .

Key Observations :

  • Core Heteroatom : Benzothiazole derivatives (e.g., 6-chlorobenzo[d]thiazole-2-carbonitrile) exhibit higher π-acidity due to sulfur’s electronegativity, whereas benzoxazoles (oxygen-based) are more polar and prone to hydrogen bonding .
Spectroscopic and Physicochemical Properties
  • NMR Data :
    • 6-Iodobenzo[d]oxazole-2-carbonitrile : Expected deshielding of adjacent carbons (C-5 and C-7) due to iodine’s inductive effect. The nitrile signal typically appears near 113–119 ppm in ¹³C NMR, consistent with analogs like 5-(benzyloxy)benzo[d]oxazole-2-carbonitrile .
    • 5-Chlorobenzo[d]oxazole-2-carbonitrile : ¹³C NMR signals for C-Cl and C-CN are observed at 127.6 ppm (C–S) and 113.6 ppm (CN) , respectively .
  • Solubility : Iodinated derivatives are less soluble in polar solvents (e.g., water) compared to methoxy or chloro analogs due to iodine’s hydrophobicity .

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